molecular formula C9H11ClN2 B13879701 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B13879701
M. Wt: 182.65 g/mol
InChI Key: NNQDZKXQBHACIR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid . This reaction typically involves the use of an aldehyde, an amine, and a diene to form the naphthyridine core. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like zinc chloride .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit certain enzymes involved in cell proliferation . The compound can also bind to receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H11ClN2/c1-6-4-9(10)12-8-2-3-11-5-7(6)8/h4,11H,2-3,5H2,1H3

InChI Key

NNQDZKXQBHACIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1CNCC2)Cl

Origin of Product

United States

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